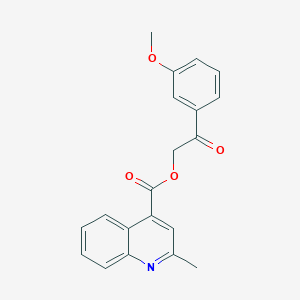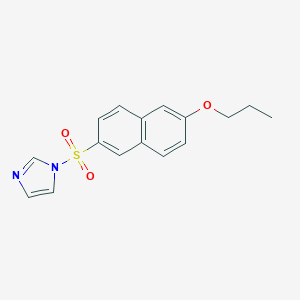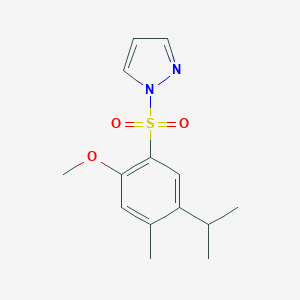
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole, also known as PMSF, is a widely used serine protease inhibitor. It has been extensively used in biochemical research to inhibit serine proteases and to study their role in various biological processes.
科学研究应用
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is widely used in biochemical research as a serine protease inhibitor. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, fibrinolysis, and apoptosis. This compound has also been used to study the structure and function of serine proteases, as well as their interactions with other proteins.
作用机制
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole inhibits serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, thereby blocking its activity. This compound is a broad-spectrum inhibitor, which means that it can inhibit a wide range of serine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits serine proteases, which are involved in a wide range of biological processes. Physiologically, this compound has been shown to inhibit platelet aggregation, blood coagulation, and fibrinolysis.
实验室实验的优点和局限性
One of the main advantages of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is its broad-spectrum inhibition of serine proteases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, this compound has some limitations. It is an irreversible inhibitor, which means that it permanently blocks the activity of the enzyme. This can make it difficult to study the effects of reversible inhibition on enzyme activity. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole. One area of research is the development of more specific inhibitors for individual serine proteases. This would allow researchers to study the specific roles of these enzymes in biological processes. Another area of research is the development of new methods for studying the effects of reversible inhibition on enzyme activity. Finally, there is a need for more research on the physiological effects of this compound, particularly in the context of diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, this compound is a widely used serine protease inhibitor that has been extensively used in biochemical research. It has a broad-spectrum inhibition of serine proteases, making it a useful tool for studying the role of these enzymes in various biological processes. While this compound has some limitations, there are several future directions for research on this compound, including the development of more specific inhibitors for individual serine proteases and the study of reversible inhibition on enzyme activity.
合成方法
The synthesis of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole involves the reaction of 4-methyl-2-methoxy-5-isopropylbenzenesulfonyl chloride with 1H-pyrazole in the presence of a base. The reaction yields this compound, which is a white crystalline powder with a melting point of 89-91°C.
属性
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)12-9-14(13(19-4)8-11(12)3)20(17,18)16-7-5-6-15-16/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXJEQDDTYFVMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

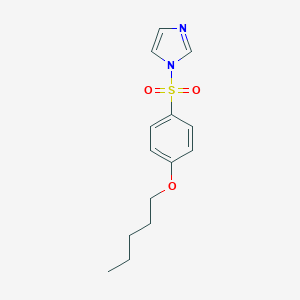
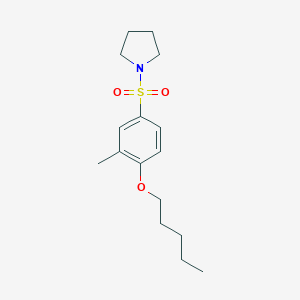

amine](/img/structure/B497751.png)
![(2-Furylmethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B497752.png)
![Ethyl 4-{[4-chloro-3-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B497753.png)

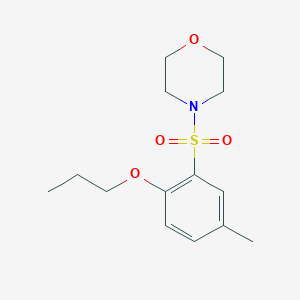
![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 2-thiophenecarboxylate](/img/structure/B497762.png)

